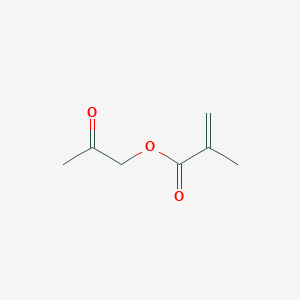

2-Oxopropyl methacrylate

Cat. No. B8553897

M. Wt: 142.15 g/mol

InChI Key: UMNGRRUQHFCWGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09346775B2

Procedure details

In a 2 L four-necked flask subjected to replacement with nitrogen, 50 g of 1-hydroxy-2-propanone was put, and dissolved in 700 g of tetrahydrofuran, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. After the resulting solution was stirred and cooled to about 5° C., 76.8 g of triethylamine and 25 mg of hydroquinone were added thereto. While the resulting mixture was cooled to about 5° C. under stirring, 71.9 g of methacryloyl chloride (made by Wako Pure Chemical Industries Ltd., purity: 97.0% or more) was slowly added dropwise thereto, and stirring was further continued for 3 hours to carry out an esterification reaction. While the reaction mixture was held at about 5° C., the mixture was acid-washed with 2N-hydrochloric acid, and an extraction operation was performed twice using 300 mL of ethyl acetate to obtain an organic layer. The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine, dried over anhydrous magnesium sulfate, and separated by filtration to obtain a reaction crude liquid. The solvent was distilled off from the reaction crude liquid using an evaporator to obtain 85.5 g of crude 2-oxopropyl methacrylate. A yield of 2-oxopropyl methacrylate determined from a proton ratio by NMR was 67.1 g (yield: 69.9% based on 1-hydroxy-2-propanone).

Yield

69.9%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3](=[O:5])[CH3:4].C(N(CC)CC)C.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>O1CCCC1.C1(C=CC(O)=CC=1)O>[C:13]([O:1][CH2:2][C:3](=[O:5])[CH3:4])(=[O:17])[C:14]([CH3:16])=[CH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

76.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

25 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C1(O)=CC=C(O)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

71.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

700 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the resulting solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a stirrer, a thermometer and a Dimroth cooling tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the resulting mixture was cooled to about 5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an esterification reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was held at about 5° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

the mixture was acid-washed with 2N-hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain an organic layer

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction crude liquid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent was distilled off from the reaction crude liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an evaporator

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 85.5 g | |

| YIELD: PERCENTYIELD | 69.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |